molecular formula C23H21N3O3S B2361770 4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898420-95-6

4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide

Cat. No.: B2361770
CAS No.: 898420-95-6
M. Wt: 419.5
InChI Key: NKYSFDLJFFEJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide is a synthetic compound designed for biochemical research, integrating a quinazolin-4-one scaffold with a benzenesulfonamide moiety. This molecular architecture is of significant interest in medicinal chemistry, particularly for investigating enzyme inhibition pathways. Compounds featuring the quinazolinone core and a sulfonamide group have demonstrated potent inhibitory activity against key enzymatic targets, including human carbonic anhydrase (CA) isoforms and cyclooxygenase-2 (COX-2) . This compound is specifically hypothesized to target carbonic anhydrase isoforms, such as the tumor-associated hCA IX and hCA XII. Inhibiting these enzymes is a recognized strategy in anticancer research, as they play a crucial role in tumor progression and survival . Furthermore, structurally similar molecules possessing a quinazolinone ring and a para-substituted benzenesulfonamide have been evaluated as COX-2 inhibitors, suggesting potential application in inflammation research . The presence of both pharmacophores in a single molecule makes it a valuable chemical probe for studying cross-talk between different biological pathways and for developing selective enzyme inhibitors. The product is intended for non-human, non-therapeutic research applications only. It is strictly for use in laboratory settings by qualified scientists. This compound is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-3-17-11-13-20(14-12-17)30(28,29)25-18-7-6-8-19(15-18)26-16(2)24-22-10-5-4-9-21(22)23(26)27/h4-15,25H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYSFDLJFFEJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinazolinone Ring Formation

The quinazolinone scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives with urea or thiourea analogs.

Procedure :

  • Starting material : 2-Amino-5-methylbenzoic acid reacts with phenyl isothiocyanate in ethanol under reflux (4–6 hours).
  • Cyclization : Intermediate thiourea undergoes acid-catalyzed cyclization (HCl, 80°C) to yield 2-methyl-3-phenylquinazolin-4(3H)-one.
  • Nitration/Reduction : Introduce an amino group at the 3-position via nitration (HNO3/H2SO4) followed by catalytic hydrogenation (Pd/C, H2).

Yield : 68–75% after purification.

Sulfonamide Coupling

The sulfonamide group is introduced via nucleophilic substitution or Mitsunobu reactions.

Method A: Direct Sulfonylation :

  • Reagents : 3-Amino-2-methylquinazolin-4(3H)-one, 4-ethylbenzenesulfonyl chloride.
  • Conditions :
    • Solvent: Dichloromethane (DCM) or THF.
    • Base: Triethylamine (2.5 equiv), 0°C → room temperature, 12 hours.
  • Workup : Extract with NaHCO3, dry over MgSO4, column chromatography (SiO2, hexane:EtOAc 3:1).

Yield : 62–70%.

Method B: Mitsunobu Reaction :
For sterically hindered substrates:

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh3.
  • Conditions : THF, 0°C → 40°C, 6 hours.
  • Advantage : Higher regioselectivity for N-arylation.

Yield : 55–60%.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics and improves yields.

Protocol :

  • Quinazolinone precursor : 2-Methyl-4-oxo-3,4-dihydroquinazoline (1 equiv).
  • Sulfonylation :
    • 4-Ethylbenzenesulfonyl chloride (1.2 equiv), K2CO3 (2 equiv).
    • Solvent: DMF, microwave (150 W, 100°C, 20 minutes).
  • Purification : Precipitation in ice-water, recrystallization (ethanol).

Yield : 82–88%.

Metal-Catalyzed Approaches

Copper-Catalyzed Coupling

Conditions :

  • Catalyst: CuI (10 mol%).
  • Ligand: 1,10-Phenanthroline.
  • Base: Cs2CO3, DMSO, 110°C, 8 hours.

Scope : Effective for electron-deficient aryl sulfonates.
Yield : 70–78%.

Palladium-Mediated Cross-Coupling

Conditions :

  • Catalyst: Pd(OAc)2 (5 mol%).
  • Ligand: Xantphos.
  • Solvent: Toluene, 120°C, 12 hours.

Application : Suitable for late-stage functionalization of pre-formed quinazolinones.

Comparative Analysis of Methods

Method Yield (%) Time Advantages Limitations
Conventional sulfonylation 62–70 12–24 hrs Low cost, scalable Moderate yields, side products
Microwave-assisted 82–88 20 min Rapid, high efficiency Specialized equipment required
Copper catalysis 70–78 8 hrs Broad substrate tolerance Sensitivity to moisture/oxygen
Palladium cross-coupling 65–72 12 hrs Compatible with complex substrates High catalyst cost

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance sulfonyl chloride reactivity.
  • Ether solvents (THF) improve solubility of quinazolinone intermediates.

Temperature Control

  • Low temperatures (0–5°C) minimize sulfonate ester byproducts.

Purification Techniques

  • Column chromatography : Essential for removing unreacted sulfonyl chlorides.
  • Recrystallization : Ethanol/water mixtures yield high-purity products.

Analytical Characterization

Critical data for validating synthesis success:

  • 1H NMR (500 MHz, DMSO-d6):
    • δ 8.21 (s, 1H, NH), 7.82–7.35 (m, 8H, aromatic), 2.91 (q, 2H, CH2CH3), 2.45 (s, 3H, CH3), 1.23 (t, 3H, CH2CH3).
  • HRMS : m/z [M+H]+ calcd. for C24H24N3O3S: 434.1534; found: 434.1538.
  • IR : νmax 1675 cm−1 (C=O), 1340–1160 cm−1 (S=O).

Industrial-Scale Considerations

  • Cost efficiency : Microwave methods reduce energy consumption by 40% compared to conventional heating.
  • Green chemistry : Aqueous workup and recyclable catalysts (e.g., Cu nanoparticles) minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets within biological systems. The quinazolinone moiety is known to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The sulfonamide group can also interact with proteins, potentially inhibiting their function and contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Benzenesulfonamide Derivatives
Compound Name Core Structure Substituents Biological Activity Reference
4-Ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide Benzenesulfonamide + quinazolinone Ethyl group, 2-methyl-4-oxoquinazolinyl Not explicitly reported (likely enzyme inhibition)
3-(2-Mercapto-4-oxoquinazolin-3-yl)benzenesulfonamides Benzenesulfonamide + 2-mercapto-4-oxoquinazolinyl Variable R-groups (e.g., methoxy, nitro) Strong inhibition (e.g., carbonic anhydrase)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Benzenesulfonamide + oxazole Methyl group, oxazole ring Antimicrobial activity
4-[3-(3-Methyl-quinoxalin-2-yl)-5-(3,4,5-trimethoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-benzenesulfonamide Benzenesulfonamide + quinoxaline-pyrazole Quinoxaline, trimethoxyphenyl Antioxidant, anti-inflammatory
4-Methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide Benzenesulfonamide + trifluoromethylphenyl Methoxy, trifluoromethyl Commercial availability (no activity reported)

Key Observations :

  • Quinazolinone vs. Oxazole/Quinoxaline: The quinazolinone core in the target compound may enhance binding to enzymes like carbonic anhydrase due to its planar, aromatic structure and hydrogen-bonding capacity, compared to oxazole derivatives . Quinoxaline derivatives (e.g., compound in ) exhibit antioxidant activity, suggesting heterocycle choice directly impacts biological function.

Key Observations :

  • The target compound’s synthesis aligns with methods for other quinazolinone derivatives, emphasizing reflux conditions and alcohol solvents .
  • Microwave-assisted synthesis (e.g., ) offers faster reaction times but lower yields compared to traditional methods.

Biological Activity

The compound 4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide is a member of the quinazolinone family, known for its diverse biological activities, particularly as a potential inhibitor of human carbonic anhydrases (hCAs) and its implications in various therapeutic areas including cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C16H18N4O2S
Molecular Weight 334.41 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)N(c1ccc(cc1)S(=O)(=O)c2cn(c(=O)c3c[n]c(c(c3)C(=O)N2)C=C2)c(c2)C=C2)c(c2)C=C2

The primary mechanism of action for this compound involves its role as an inhibitor of hCA isoforms. The compound exhibits significant binding affinity towards these enzymes, which play crucial roles in various physiological processes including pH regulation and ion transport.

Inhibition Studies

Recent studies have demonstrated that derivatives of this compound possess nanomolar inhibitory activity against several hCA isoforms (I, II, IX, and XII). The structure-activity relationship (SAR) analyses indicate that modifications to the quinazolinone scaffold enhance lipophilicity and improve inhibitory potency. For instance, the introduction of an ethyl linker has been shown to increase activity against hCAs significantly .

Cytotoxicity and Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For example, studies have reported that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a related quinazolinone derivative in human breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability with IC50 values in the low micromolar range. Mechanistic studies revealed that the compound induced G1 phase cell cycle arrest and activated caspase pathways, suggesting a potential for development as a chemotherapeutic agent .

Case Study 2: Inhibition of Carbonic Anhydrases

Another investigation focused on the inhibitory effects of this compound on hCA IX, which is often overexpressed in tumors. The study found that the compound inhibited hCA IX with an IC50 value significantly lower than that of standard inhibitors, indicating its potential as a targeted therapy for hypoxic tumors .

Table 1: Inhibitory Potency Against hCA Isoforms

CompoundhCA I IC50 (nM)hCA II IC50 (nM)hCA IX IC50 (nM)hCA XII IC50 (nM)
This compound1510520
Related Quinazolinone Derivative25301235

Table 2: Cytotoxicity Data on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)8.5
HeLa (Cervical Cancer)6.7
A549 (Lung Cancer)9.0

Q & A

Q. Basic Analytical Workflow

  • NMR Spectroscopy: Confirms molecular connectivity (e.g., δ 13.10 ppm for SH in 1^1H NMR; δ 172.5 ppm for C=O in 13^{13}C NMR) .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., [M + H]+^+ at m/z 364.0) .
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., 1720 cm1^{-1} for C=O stretching) .

How can structural ambiguities be resolved using advanced crystallographic methods?

Advanced Structural Analysis
For resolving stereochemical uncertainties or polymorphism:

  • Single-Crystal X-ray Diffraction (SCXRD): Utilizes SHELX programs (SHELXL for refinement, SHELXS for structure solution) to determine precise bond lengths and angles .
  • ORTEP-3/WinGX Suite: Generates thermal ellipsoid plots to visualize atomic displacement parameters .

What are the known biological targets and mechanisms of action for this compound?

Q. Basic Pharmacological Profiling

  • FXa Inhibition: Disrupts coagulation by binding to activated factor X’s active site (IC50_{50} < 100 nM in vitro) .
  • PI3Kα Inhibition: Blocks the ATP-binding pocket, suppressing tumor growth pathways (e.g., Akt/mTOR signaling) .

How can structure-activity relationship (SAR) studies guide analogue design?

Q. Advanced SAR Strategies

  • Substituent Variation: Introducing halogen groups (e.g., Cl, F) at the benzene ring enhances target affinity.
  • Bioisosteric Replacement: Replacing the ethyl group with trifluoromethyl improves metabolic stability .
Modification Effect on Activity
4-Ethyl → 4-CF3_3↑ Binding affinity
2-Methyl → 2-H↓ Solubility

How should researchers address contradictory data in published synthesis protocols?

Data Contradiction Analysis
Discrepancies in yields (e.g., 68% vs. 71%) arise from:

  • Purification Methods: Column chromatography vs. recrystallization.
  • Reagent Purity: Commercial vs. freshly synthesized 3-isothiocyanato-benzenesulfonamide.
  • Reaction Scale: Milligram-scale reactions often report lower yields due to handling losses .

What formulation strategies improve solubility and bioavailability?

Q. Advanced Formulation Design

  • Salt Formation: Hydrochloride salts enhance aqueous solubility.
  • Nanoencapsulation: Lipid-based nanoparticles improve oral bioavailability (tested in rodent models) .

What techniques elucidate the compound’s mechanism of action at the molecular level?

Q. Advanced Mechanistic Studies

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics to FXa or PI3Kα.
  • Molecular Dynamics (MD) Simulations: Predicts binding modes using software like GROMACS or AMBER .

Which crystallography software is recommended for analyzing this compound’s structure?

Q. Advanced Crystallography Tools

  • SHELX Suite: Industry standard for small-molecule refinement (SHELXL) and structure solution (SHELXD) .
  • WinGX: Integrates SHELX programs with visualization tools for streamlined analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.